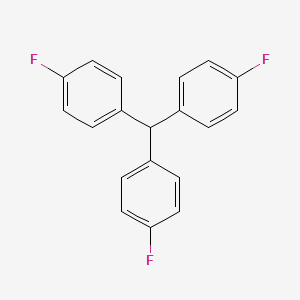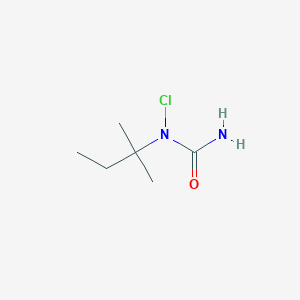
N-Chloro-N-(2-methylbutan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Chloro-N-(2-methylbutan-2-yl)urea is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of urea, where one of the nitrogen atoms is substituted with a chlorine atom and a 2-methylbutan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-(2-methylbutan-2-yl)urea typically involves the reaction of urea with a chlorinating agent in the presence of a suitable solvent. One common method is to react urea with sodium hypochlorite (NaOCl) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective chlorination of the urea molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of urea and the chlorinating agent into the reactor, where the reaction takes place under optimized conditions.
化学反应分析
Types of Reactions
N-Chloro-N-(2-methylbutan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent urea derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted urea compounds.
科学研究应用
N-Chloro-N-(2-methylbutan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-Chloro-N-(2-methylbutan-2-yl)urea involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymatic activities. This property is particularly useful in its antimicrobial and antifungal applications.
相似化合物的比较
Similar Compounds
- N-Chloro-N-(2-methylpropyl)urea
- N-Chloro-N-(2-ethylbutyl)urea
- N-Chloro-N-(2-methylpentyl)urea
Uniqueness
N-Chloro-N-(2-methylbutan-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutan-2-yl group enhances its stability and reactivity compared to other similar compounds.
属性
CAS 编号 |
63299-43-4 |
|---|---|
分子式 |
C6H13ClN2O |
分子量 |
164.63 g/mol |
IUPAC 名称 |
1-chloro-1-(2-methylbutan-2-yl)urea |
InChI |
InChI=1S/C6H13ClN2O/c1-4-6(2,3)9(7)5(8)10/h4H2,1-3H3,(H2,8,10) |
InChI 键 |
MITXWQPMQCJIJN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)N(C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


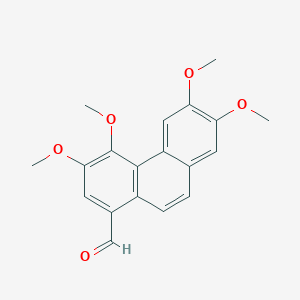
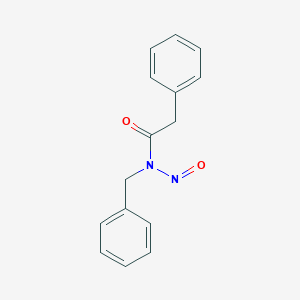
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
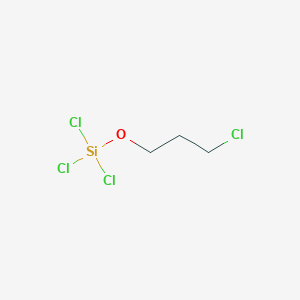



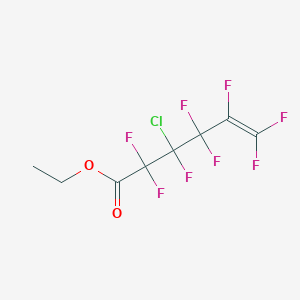
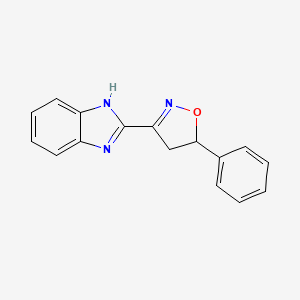
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
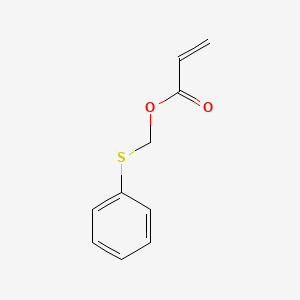
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
